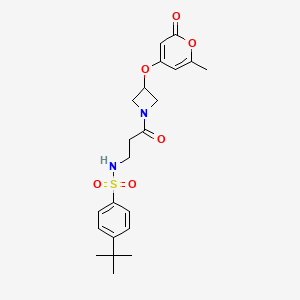![molecular formula C23H23N3O7S B2388025 6-ethyl 3-methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-20-5](/img/structure/B2388025.png)
6-ethyl 3-methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-ethyl 3-methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate” is a chemical compound that has been studied for its potential applications in various fields. For instance, a similar compound, 4- (2,5-Dimethyl-1H-pyrrol-1-yl)-N- (2,5-dioxopyrrolidin-1-yl) benzamide, has been found to improve monoclonal antibody production in a Chinese hamster ovary cell culture .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as IR spectroscopy and NMR spectroscopy. For instance, a similar compound was analyzed using IR (KBr) and NMR (300 MHz, DMSO- d 6) . The specific details of the molecular structure of “this compound” would require further investigation.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For instance, a similar compound was analyzed using IR (KBr) and NMR (300 MHz, DMSO- d 6) . The specific physical and chemical properties of “this compound” would require further investigation.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
6-ethyl 3-methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is involved in the study of novel synthetic pathways and chemical reactions due to its complex structure. For instance, Zhu et al. (2003) described a phosphine-catalyzed [4 + 2] annulation process that utilizes ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon to produce highly functionalized tetrahydropyridines with complete regioselectivity and excellent yields. This highlights the compound's potential in facilitating the synthesis of complex organic molecules, which can have broad applications in medicinal chemistry and material science (Zhu, Lan, & Kwon, 2003).
Mecanismo De Acción
Mode of Action
It is suggested that the compound may interact with its targets to induce changes
Biochemical Pathways
It is suggested that the compound may affect certain pathways and their downstream effects
Pharmacokinetics
It is suggested that the compound may have good permeability and excellent metabolic stability on human liver microsomes
Result of Action
It is suggested that the compound may increase monoclonal antibody production
Propiedades
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O7S/c1-3-33-23(31)25-11-10-15-16(12-25)34-21(19(15)22(30)32-2)24-20(29)13-4-6-14(7-5-13)26-17(27)8-9-18(26)28/h4-7H,3,8-12H2,1-2H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXXLJYAAIRSAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-cyanophenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2387943.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide](/img/structure/B2387945.png)

![1-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2387949.png)

![(3-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2387952.png)
![1-[1-(Difluoromethoxy)naphthalen-2-yl]ethan-1-one](/img/structure/B2387953.png)


![(3r,5r,7r)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2387960.png)




